molecular formula C18H28IN3O4 B283205 2-(2-ETHOXY-6-IODO-4-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)ACETAMIDE

2-(2-ETHOXY-6-IODO-4-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)ACETAMIDE

Cat. No.: B283205
M. Wt: 477.3 g/mol
InChI Key: CTKZGVXBCBNHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ETHOXY-6-IODO-4-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)ACETAMIDE is a complex organic compound with a molecular formula of C18H28IN3O4 and a molecular weight of 477.3 g/mol. This compound is characterized by the presence of an ethoxy group, an iodine atom, and a morpholinyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(2-ETHOXY-6-IODO-4-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)ACETAMIDE involves multiple steps, typically starting with the preparation of the core phenoxyacetamide structureIndustrial production methods often involve the use of advanced techniques such as palladium-catalyzed coupling reactions and selective iodination processes.

Chemical Reactions Analysis

2-(2-ETHOXY-6-IODO-4-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Scientific Research Applications

2-(2-ETHOXY-6-IODO-4-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound’s properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-ETHOXY-6-IODO-4-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic applications .

Comparison with Similar Compounds

2-(2-ETHOXY-6-IODO-4-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)ACETAMIDE can be compared with other similar compounds, such as:

    2-[2-iodo-6-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride: This compound has a similar structure but with a methoxy group instead of an ethoxy group.

    N-cyclohexyl-2-[2-ethoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide: This compound has a cyclohexyl group instead of an iodine atom.

The unique combination of functional groups in this compound gives it distinct properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C18H28IN3O4

Molecular Weight

477.3 g/mol

IUPAC Name

2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C18H28IN3O4/c1-2-25-16-11-14(10-15(19)18(16)26-13-17(20)23)12-21-4-3-5-22-6-8-24-9-7-22/h10-11,21H,2-9,12-13H2,1H3,(H2,20,23)

InChI Key

CTKZGVXBCBNHFZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCCCN2CCOCC2)I)OCC(=O)N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCCN2CCOCC2)I)OCC(=O)N

Origin of Product

United States

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